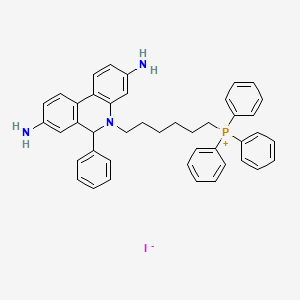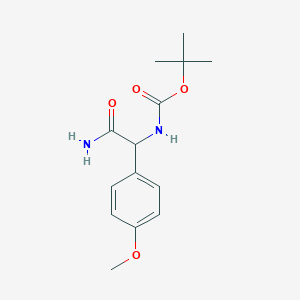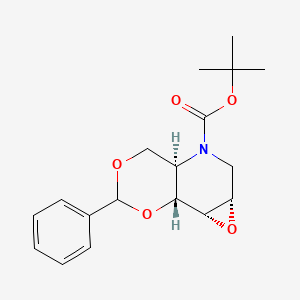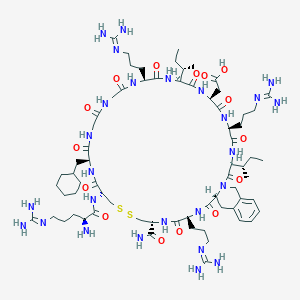![molecular formula C36H30O10 B14094320 7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]](/img/structure/B14094320.png)
7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] is a complex organic compound characterized by its unique structure, which includes two chromen-4-one moieties linked by an ethane-1,2-diylbis(oxy) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] typically involves a multi-step process. One common method is the Williamson ether synthesis, where methyl 3-(4-hydroxyphenyl)propanoate reacts with 1,2-dibromoethane to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the chromen-4-one moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one] is unique due to its dual chromen-4-one structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C36H30O10 |
|---|---|
Molekulargewicht |
622.6 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-7-[2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyethoxy]chromen-4-one |
InChI |
InChI=1S/C36H30O10/c1-39-29-11-5-21(15-33(29)41-3)27-19-45-31-17-23(7-9-25(31)35(27)37)43-13-14-44-24-8-10-26-32(18-24)46-20-28(36(26)38)22-6-12-30(40-2)34(16-22)42-4/h5-12,15-20H,13-14H2,1-4H3 |
InChI-Schlüssel |
OHISMGRSYZNJLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC(=C(C=C6)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094250.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094253.png)
![1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14094256.png)


![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)

![8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14094286.png)

![8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094308.png)
![1-(4-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094314.png)
